molecular formula C9H12Br2S B13487037 2-Bromo-5-(2-(bromomethyl)butyl)thiophene

2-Bromo-5-(2-(bromomethyl)butyl)thiophene

Cat. No.: B13487037
M. Wt: 312.07 g/mol
InChI Key: LLAQVCXPAVFTML-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-(bromomethyl)butyl)thiophene is a synthetic organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at the 2 and 5 positions of the thiophene ring, with a bromomethylbutyl side chain attached to the 5 position. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-bromo-5-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiophene ring contribute to the compound’s reactivity and binding affinity. In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2-(bromomethyl)butyl)thiophene is unique due to its specific substitution pattern and the presence of a bromomethylbutyl side chain. This structural feature imparts distinct reactivity and properties, making it valuable for specialized applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-bromo-5-[2-(bromomethyl)butyl]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2S/c1-2-7(6-10)5-8-3-4-9(11)12-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAQVCXPAVFTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(S1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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